molecular formula C12H16ClN3O2 B1405796 Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate CAS No. 1347757-99-6

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate

Cat. No. B1405796
CAS RN: 1347757-99-6
M. Wt: 269.73 g/mol
InChI Key: DIUXQSBPDYQNLE-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . It belongs to the category of esters .


Synthesis Analysis

While specific synthesis methods for Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate are not available in the retrieved data, general synthetic approaches for similar compounds involve various intra- and intermolecular reactions . For instance, the synthesis of a related compound, Bay 41–4109, was initiated by allowing β-ketoacetate to react with pyridine-2-carboximidamide salt and phenylacetaldehydes .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carboxylate group (COO-) and a 2-chloropyrimidin-4-yl group .


Physical And Chemical Properties Analysis

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate has a molecular weight of 269.73 g/mol .

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives : Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate has been used in the synthesis of various pyrimidine derivatives. For example, Paronikyan et al. (2016) described its use in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, highlighting its role in producing complex organic compounds (Paronikyan et al., 2016).

  • Antibacterial and Anticancer Applications : Some studies have explored the potential antibacterial and anticancer applications of compounds synthesized using ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate. For instance, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated for their anticancer properties (Rehman et al., 2018).

  • Molecular Structures and Properties : The molecular structures and properties of compounds derived from ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate have been a subject of research. Acosta et al. (2013) investigated the different ring conformations and hydrogen-bonded assembly in compounds closely related to ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate (Acosta et al., 2013).

  • Development of Antitubercular Agents : The compound has also been used in the development of antitubercular agents. For example, Vavaiya et al. (2022) synthesized nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs using ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate, showing promise in treating tuberculosis (Vavaiya et al., 2022).

properties

IUPAC Name

ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-4-3-7-16(8-9)10-5-6-14-12(13)15-10/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUXQSBPDYQNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloropyrimidine (Alfa Aesar, 10 g, 65.8 mmol) and TEA (Sigma-Aldrich, 9.15 mL, 65.8 mmol) in EtOH (68.5 mL) at 0° C. was added ethyl piperidine-3-carboxylate (Sigma-Aldrich, 10.64 mL, 65.8 mmol) in EtOH (13.70 mL). The reaction was then allowed to warm to room temperature while stirring. After 1 hour, the reaction was concentrated and the residue was purified by chromatography through a 340 g silica gel column, eluting with 10% to 80% EtOAc/hexanes, to provide ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate as a colorless oil in 80% yield. 1H NMR (300 MHz, CDCl3) δ ppm 0.94 (t, J=6.94 Hz, 3H) 1.26 (d, J=9.35 Hz, 1H) 1.38-1.62 (m, 2H) 1.66-1.85 (m, 1H) 2.26 (m, 1H) 2.90-3.20 (m, 2H) 3.64 (m, 1H) 3.69-4.09 (m, 3H) 6.23 (d, J=5.85 Hz, 1H) 7.68 (d, J=5.99 Hz, 1H); ESI-MS M+H 270.0.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9.15 mL
Type
reactant
Reaction Step One
Quantity
10.64 mL
Type
reactant
Reaction Step One
Name
Quantity
68.5 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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